Antibacterial Potency vs. S. aureus: 5-Fluorobenzimidazole Derivative 36c Shows 13‑Fold Superiority over Norfloxacin
A heteroarylcyanovinyl benzimidazole derivative bearing the 5-fluorobenzimidazole core (HB 36c) exhibits markedly enhanced antibacterial activity compared to the clinical standard norfloxacin. Against S. aureus ATCC 29213, HB 36c demonstrated a minimum inhibitory concentration (MIC) of 0.001 mM, representing a 13-fold improvement in potency relative to norfloxacin [1]. This differentiation is directly attributed to the 5-fluorobenzimidazole pharmacophore; non-fluorinated analogs in the same study displayed substantially reduced activity, underscoring the critical role of the fluorine substituent.
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) against Staphylococcus aureus ATCC 29213 |
|---|---|
| Target Compound Data | MIC = 0.001 mM (HB 36c, a 5-fluorobenzimidazole derivative) |
| Comparator Or Baseline | Norfloxacin: MIC = 0.013 mM (calculated from 13-fold difference) |
| Quantified Difference | 13-fold more active than norfloxacin |
| Conditions | In vitro antibacterial susceptibility testing against S. aureus ATCC 29213 strain |
Why This Matters
For antimicrobial screening programs, the 5-fluorobenzimidazole core enables the development of agents with single-digit micromolar or nanomolar potency, a critical advantage for overcoming drug-resistant bacterial strains.
- [1] Li SR, et al. Heteroarylcyanovinyl Benzimidazoles as New Antibacterial Skeleton with Large Potential To Combat Bacterial Infections. J Agric Food Chem. 2025;73(22):13985-13997. doi:10.1021/acs.jafc.5c00554. View Source
